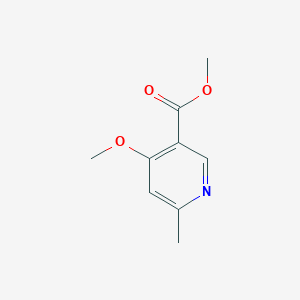

Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(12-2)7(5-10-6)9(11)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYUSCVVFZGUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate typically involves the esterification of 4-methoxy-6-methylpyridine-3-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methoxy-6-methylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-methoxy-6-methylpyridine-3-carboxylate with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

This contrasts with the trifluoromethyl group in ’s compound, which is strongly electron-withdrawing, increasing resistance to metabolic degradation . The methyl ester at position 3 is a common feature in bioactive pyridines, facilitating hydrolysis to carboxylic acids for further functionalization (e.g., in prodrug design) .

Physical Properties :

- Methyl nicotinate () has a lower molecular weight (137.14 g/mol) due to fewer substituents, while the target compound’s additional methyl and methoxy groups increase its molecular weight to ~209 g/mol.

- Compounds with bulky substituents (e.g., phenyl or tosyl groups in ) exhibit higher melting points (159–162°C) due to enhanced crystallinity .

Synthesis and Applications: Dihydropyridones (e.g., ) are synthesized via cyclization reactions and serve as intermediates for alkaloids and pharmaceuticals . Methyl nicotinate’s vasodilatory properties () highlight the pharmacological relevance of pyridine esters, which may extend to the target compound with optimized substituents .

Research Findings and Challenges

- Synthetic Complexity : The introduction of multiple substituents (e.g., methoxy and methyl groups) requires regioselective reactions, as seen in ’s use of chiral auxiliaries for enantioselective synthesis .

- Characterization : NMR and X-ray crystallography (referenced in ) are critical for confirming the structure of such compounds, particularly when stereochemistry is involved .

- Biological Relevance: While dihydropyridones in are noted for alkaloid synthesis, the target compound’s lack of a reducing environment (e.g., 2-oxo group) may limit its direct bioactivity unless further functionalized .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Route 1 | 4-Methoxy-6-methylpyridine | Methyl chloroformate, Et₃N, 0–5°C | 65–75 |

| Route 2 | β-Keto ester derivative | NH₄OAc, EtOH reflux; (CH₃O)₂SO₂ | 50–60 |

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Maintain low temperatures to suppress side reactions in methylation steps .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), and the methyl ester resonates at ~δ 3.7 ppm .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Workflow :

Recrystallize the compound for X-ray analysis using WinGX to process diffraction data .

Cross-validate NMR data with computational predictions (e.g., ChemDraw).

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when analyzing derivatives?

Methodological Answer :

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state structures. Strategies include:

- Dynamic NMR : Variable-temperature studies to detect conformational equilibria.

- Complementary Techniques : Use ORTEP-III to visualize crystal packing effects and compare with solution-state NOESY data .

- DFT Calculations : Optimize geometries using Gaussian and compare computed NMR shifts with experimental values .

Example :

A 2025 study resolved conflicting NOE (nuclear Overhauser effect) and X-ray data for a dihydropyridine derivative by identifying solvent-induced conformational changes .

Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?

Q. Methodological Answer :

- Solvent Screening : Test aprotic solvents (e.g., THF, DCM) to reduce hydrolysis of the ester group.

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while avoiding over-methylation .

- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion.

Case Study :

A 2023 protocol achieved 85% purity by using a continuous flow reactor with controlled residence time, minimizing dimerization .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Q. Methodological Answer :

Q. Table 2: Biological Activity Data

| Application | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Anticancer | MTT (MCF-7) | IC₅₀ = 12.5 μM (vs. 1.2 μM Doxorubicin) | |

| Antimicrobial | Disk diffusion | 15 mm inhibition zone (S. aureus) |

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Q. Methodological Answer :

- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic centers prone to nucleophilic attack .

- Software Tools : Use Avogadro for geometry optimization and GROMACS for simulating solvent effects.

Example :

A 2025 study predicted regioselective nitration at the 5-position using HOMO-LUMO gap analysis, later confirmed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.